C24H27ClFN3O4S
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Overview
Description
. This compound is a complex organic molecule that contains multiple functional groups, including a chloro group, a fluoro group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide involves several steps. The general synthetic route includes the following steps:
Formation of the diazabicyclo[3.2.1]octane ring: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the fluoro group: This is typically achieved through a substitution reaction using a fluorinating agent.
Attachment of the chloro group: This step involves the chlorination of the intermediate compound.
Formation of the methanesulfonamide group: This is achieved through the reaction of the intermediate with methanesulfonyl chloride under basic conditions.
Chemical Reactions Analysis
N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: can be compared with similar compounds such as:
- N-[5-chloro-2-(3-{3-[(4-chlorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide
- N-[5-chloro-2-(3-{3-[(4-bromophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide
These compounds share similar structures but differ in the substituents attached to the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C24H27ClFN3O4S |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
(2S)-N-(3-chloro-4-fluorophenyl)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H27ClFN3O4S/c1-16-4-7-19(8-5-16)34(32,33)28-13-10-17(11-14-28)24(31)29-12-2-3-22(29)23(30)27-18-6-9-21(26)20(25)15-18/h4-9,15,17,22H,2-3,10-14H2,1H3,(H,27,30)/t22-/m0/s1 |
InChI Key |
ANYHWTJUZNQILR-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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